2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol
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Overview
Description
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is a complex chemical compound with a unique structure that includes two benzo[d]thiazol-2-ylmethyl groups attached to a benzene-1,4-diol core. This compound is known for its diverse applications in scientific research, particularly in the fields of organic electronics, catalysis, and drug discovery.
Mechanism of Action
Target of Action
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of M tuberculosis
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is not reported in the available literature Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol typically involves the reaction of benzene-1,4-diol with benzo[d]thiazol-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene-1,4-diol core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazol-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted benzo[d]thiazol-2-ylmethyl derivatives.
Scientific Research Applications
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol has numerous applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent UV-Visible absorption properties and outstanding fluorescent ability.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Drug Discovery: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A benzoxazole derivative with similar fluorescent properties.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A thiadiazole derivative with applications in organic electronics and catalysis.
Uniqueness
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is unique due to its dual benzo[d]thiazol-2-ylmethyl groups, which confer distinct electronic and steric properties. These properties enhance its performance in applications such as organic electronics and catalysis, making it a valuable compound in scientific research.
Biological Activity
2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol is a synthetic compound characterized by its unique structural framework comprising two benzo[d]thiazol-2-ylmethyl groups attached to a benzene-1,4-diol core. This compound has garnered attention for its potential biological activities, particularly in the fields of drug discovery and organic electronics. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical formula for this compound is C20H16N2O2S2. The structural representation indicates the presence of hydroxyl groups and thiazole moieties that contribute to its reactivity and biological properties.
The biological activity of this compound appears to be linked to several mechanisms:
- Antimicrobial Activity : Benzothiazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited .
- Anticancer Activity : Studies indicate that benzothiazole derivatives can inhibit the growth of cancer cell lines. For example, related compounds have demonstrated cytotoxic effects against leukemia and solid tumor-derived cell lines . The mechanism often involves the induction of apoptosis in cancer cells.
- Antitubercular Activity : There is evidence suggesting that benzothiazole derivatives possess anti-tubercular properties. The compound may interfere with the metabolic pathways of Mycobacterium tuberculosis .
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Benzothiazole derivatives | Inhibition of bacterial growth |
Anticancer | Various benzothiazole compounds | Cytotoxicity against leukemia and solid tumors |
Antitubercular | Benzothiazole derivatives | Inhibition of Mycobacterium tuberculosis growth |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range (e.g., CC50=4−9μM) against leukemia cells .
- Antimicrobial Studies : In vitro tests showed that some benzothiazole compounds had minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. Although direct studies on this compound are scarce, the structural similarities suggest potential antimicrobial activity .
- Mechanistic Insights : Research into the mechanism of action revealed that benzothiazole compounds may induce apoptosis through mitochondrial pathways in cancer cells. This was evidenced by flow cytometry analysis showing increased apoptotic markers upon treatment with these compounds .
Properties
IUPAC Name |
2,5-bis(1,3-benzothiazol-2-ylmethyl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S2/c25-17-10-14(12-22-24-16-6-2-4-8-20(16)28-22)18(26)9-13(17)11-21-23-15-5-1-3-7-19(15)27-21/h1-10,25-26H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPRIMGGDAYANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=CC(=C(C=C3O)CC4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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